![molecular formula C9H8Br2N2 B6293074 3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine CAS No. 2413441-15-1](/img/structure/B6293074.png)

3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

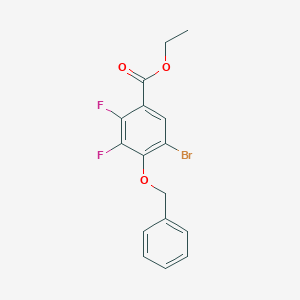

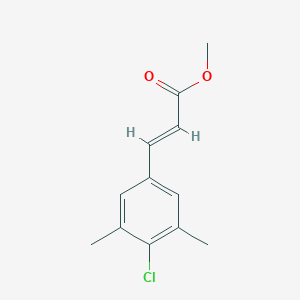

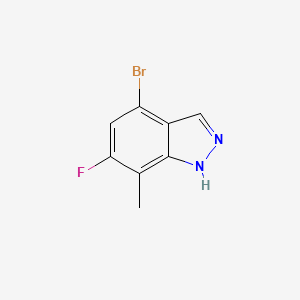

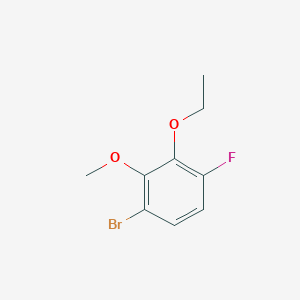

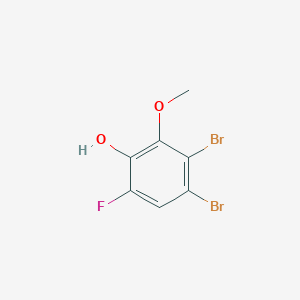

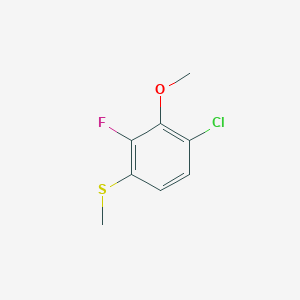

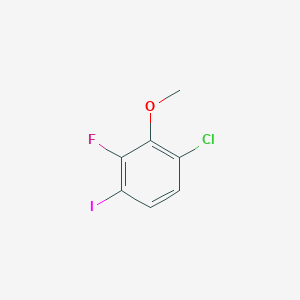

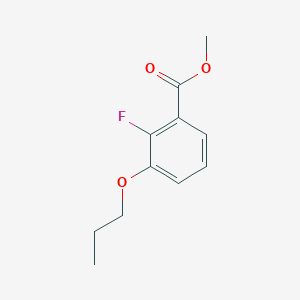

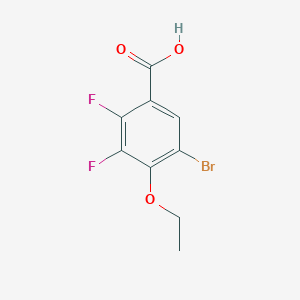

3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 2413441-15-1 . It is a solid substance with a molecular weight of 303.98 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes this compound, has been a subject of research due to its wide range of applications in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8Br2N2/c1-5-3-7(10)9-12-6(2)8(11)13(9)4-5/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical and Chemical Properties Analysis

This compound is a solid substance . Its 1H-NMR and 13C-NMR spectra have been reported . The IR spectrum shows peaks at 3443 cm−1 (Aromatic C-H Stretch), 3141 cm−1 (Amide N-H Stretch), 1653 cm−1 (Amide C=O Stretch), and 1607 cm−1 (Amide N-H bending) .Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to have a wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are generally recognized for their wide range of applications in medicinal chemistry, and their functionalization is considered an efficient strategy for the construction of derivatives .

Analyse Biochimique

Biochemical Properties

3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. This compound can act as a ligand, binding to specific active sites on enzymes and altering their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The binding of this compound to these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the nature of the interaction .

Additionally, this compound can interact with proteins involved in cell signaling pathways. These interactions can modulate the activity of signaling proteins, thereby influencing downstream cellular processes. For example, the compound may bind to kinases or phosphatases, enzymes that play critical roles in phosphorylation-dephosphorylation cycles, which are essential for signal transduction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell growth, differentiation, and apoptosis . By interacting with key components of this pathway, this compound can alter the expression of genes that control these cellular processes.

Moreover, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes. This can lead to changes in the levels of metabolites and the overall metabolic flux within the cell. For example, the compound may inhibit or activate enzymes involved in glycolysis or the tricarboxylic acid (TCA) cycle, thereby influencing energy production and metabolic homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules. The compound can form non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, with specific amino acid residues in the active sites of enzymes or binding pockets of proteins . These interactions can lead to conformational changes in the target biomolecule, resulting in altered activity.

Additionally, this compound can act as an enzyme inhibitor or activator. For example, it may inhibit the activity of cytochrome P450 enzymes by binding to their heme group, preventing the enzyme from catalyzing its substrate . Conversely, the compound may activate certain kinases by stabilizing their active conformation, enhancing their catalytic activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability of the compound is an important factor that influences its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . In vivo studies indicate that the compound may undergo metabolic transformation, leading to the formation of metabolites with different biological activities .

Propriétés

IUPAC Name |

3,8-dibromo-2,6-dimethylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2N2/c1-5-3-7(10)9-12-6(2)8(11)13(9)4-5/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORRCWTXNKDXRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(N=C2C(=C1)Br)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6293113.png)